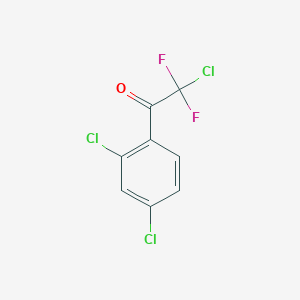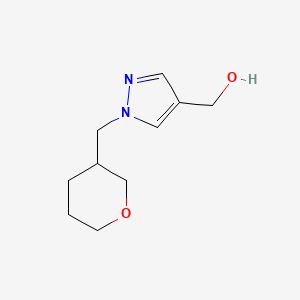
6-(5-Bromofuran-2-yl)-2-cyclopropylpyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-Bromofuran-2-yl)-2-cyclopropylpyrimidine-4-carbonitrile is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a bromofuran moiety attached to a cyclopropylpyrimidine ring, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Bromofuran-2-yl)-2-cyclopropylpyrimidine-4-carbonitrile typically involves a multi-step process. One common method includes the Suzuki coupling reaction, where 6-(5-bromofuran-2-yl)nicotinonitrile is reacted with dichlorophenylboronic acids under palladium-catalyzed conditions . This reaction is followed by further functional group modifications to introduce the cyclopropyl and carbonitrile groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(5-Bromofuran-2-yl)-2-cyclopropylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hypervalent iodine reagents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Furanones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Potential therapeutic agent for targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(5-Bromofuran-2-yl)-2-cyclopropylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromofuran moiety may facilitate binding to hydrophobic pockets, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(5-Bromofuran-2-yl)nicotinonitrile
- 6-(5-Bromofuran-2-yl)pyrimidin-4-amine
- 3,6-Bis(5-bromofuran-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione
Uniqueness
6-(5-Bromofuran-2-yl)-2-cyclopropylpyrimidine-4-carbonitrile stands out due to its unique combination of a bromofuran moiety with a cyclopropylpyrimidine ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H8BrN3O |
|---|---|
Molecular Weight |
290.11 g/mol |
IUPAC Name |
6-(5-bromofuran-2-yl)-2-cyclopropylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C12H8BrN3O/c13-11-4-3-10(17-11)9-5-8(6-14)15-12(16-9)7-1-2-7/h3-5,7H,1-2H2 |
InChI Key |
AKEQRWGGBKKZHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)C3=CC=C(O3)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


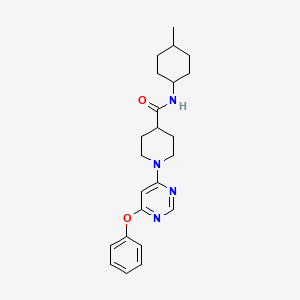
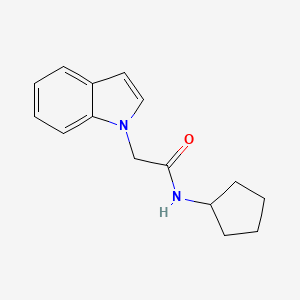
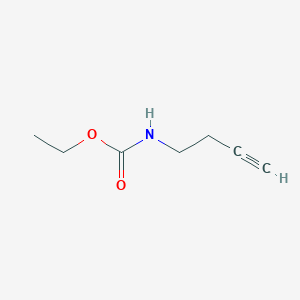
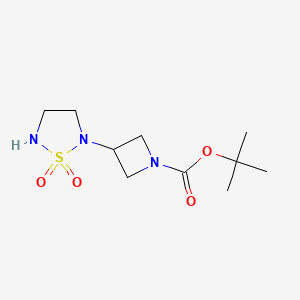
![6-Amino-2-[(4-bromobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B14871597.png)
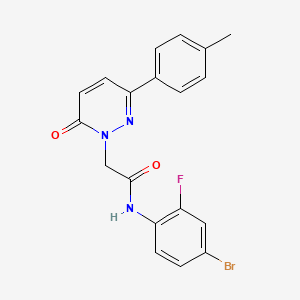
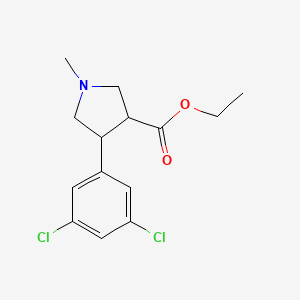

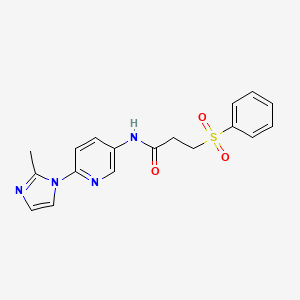
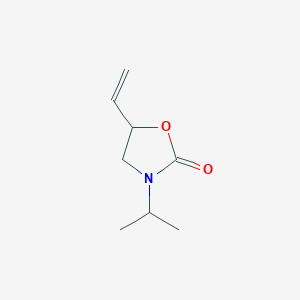
![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-5-one](/img/structure/B14871620.png)
